

A Comparative Analysis of JNJ-42165279 in Preclinical and Clinical Settings

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Compound of Interest		
Compound Name:	JNJ-42165279	
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An In-depth Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical and clinical findings for JNJ-42165279, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). Developed by Janssen Pharmaceutica, JNJ-42165279 has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders. This document summarizes key experimental data, details the methodologies of pivotal studies, and visually represents the underlying biological pathways and experimental workflows.

Mechanism of Action and Pharmacological Profile

JNJ-42165279 is a covalent, but slowly reversible, inhibitor of FAAH.[1][2] This enzyme is the primary catabolic enzyme for the endocannabinoid anandamide (AEA) and other related fatty acid amides like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[3][4] By inhibiting FAAH, JNJ-42165279 increases the levels of these endogenous lipids, thereby enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other targets.[3] [4] This mechanism is believed to underlie the anxiolytic, analgesic, and other neurological effects observed in preclinical and clinical studies.

Preclinical Findings Pharmacokinetics in Rodent Models

Preclinical studies in rats have demonstrated that **JNJ-42165279** is orally bioavailable and can effectively penetrate the blood-brain barrier. Following oral administration, the compound



reaches maximum concentrations in both plasma and brain within hours and leads to a significant and sustained elevation of AEA, OEA, and PEA levels in the brain.[3][5]

Parameter	Value	Species	Reference
Oral Bioavailability	Good	Rat	[3]
Brain Penetration	Yes	Rat	[3][5]
Time to Max Plasma Conc. (Tmax)	~1 hour	Rat	[3][5]
Time to Max Brain Conc. (Tmax)	~1 hour	Rat	[3][5]

Efficacy in a Neuropathic Pain Model

JNJ-42165279 has shown efficacy in the spinal nerve ligation (SNL) model in rats, a widely used model of neuropathic pain. Oral administration of the compound dose-dependently reversed the mechanical allodynia induced by the nerve injury.[3]

Model	Effect	Species	Reference
Spinal Nerve Ligation (SNL)	Reversal of mechanical allodynia	Rat	[3]

Clinical Findings Phase I Studies in Healthy Volunteers

Phase I studies in healthy volunteers established the safety and tolerability of **JNJ-42165279**. These studies also provided valuable pharmacokinetic and pharmacodynamic data, including the measurement of FAAH occupancy in the brain using positron emission tomography (PET). The results demonstrated that **JNJ-42165279** achieves high levels of FAAH inhibition in the central nervous system at well-tolerated doses.[6][7] Furthermore, administration of **JNJ-42165279** led to a dose-dependent increase in the plasma and cerebrospinal fluid (CSF) concentrations of AEA and other fatty acid amides.[6][7]



Study Phase	Population	Key Findings	Reference
Phase I	Healthy Volunteers	Well-tolerated, high brain FAAH occupancy, increased plasma and CSF anandamide levels.	[6][7]

Phase II Clinical Trials

JNJ-42165279 has been evaluated in Phase II clinical trials for several indications, including social anxiety disorder (SAD) and autism spectrum disorder (ASD).

Social Anxiety Disorder (SAD): A randomized, placebo-controlled trial in patients with SAD showed that while **JNJ-42165279** did not meet the primary endpoint for a statistically significant reduction in the Liebowitz Social Anxiety Scale (LSAS) total score compared to placebo, it did show a statistically significant improvement in the percentage of subjects with a ≥30% improvement from baseline in the LSAS total score and in the Clinical Global Impression-Improvement (CGI-I) score.[4][8]

Indication	Primary Endpoint	Result	Secondary Endpoint(s)	Result(s)	Reference
Social Anxiety Disorder	Change in LSAS total score	Not statistically significant	% of responders (≥30% LSAS improvement) , CGI-I score	Statistically significant improvement	[4][8]

Autism Spectrum Disorder (ASD): In a Phase II study involving adolescents and adults with ASD, **JNJ-42165279** did not demonstrate a statistically significant improvement in the primary endpoints assessing core symptoms of ASD. However, some secondary measures related to social responsiveness and repetitive behaviors showed a trend towards improvement.[9][10]



Indication	Primary Endpoint(s)	Result(s)	Secondary Endpoint(s)	Result(s)	Reference
Autism Spectrum Disorder	Change in Autism Behavior Inventory (ABI) Core Domain, Social Communicati on, and Repetitive/Re strictive Behavior scores	Not statistically significant	Social Responsiven ess Scale, Repetitive Behavior Scale- Revised	Trend towards improvement	[9][10]

Comparison with Other FAAH Inhibitors

A key comparator for **JNJ-42165279** is PF-04457845, an irreversible inhibitor of FAAH. While both compounds effectively inhibit FAAH and elevate endocannabinoid levels, their clinical development trajectories have differed. Notably, a clinical trial of PF-04457845 in osteoarthritis pain failed to show efficacy compared to placebo, highlighting the challenges in translating preclinical analgesic effects of FAAH inhibitors to the clinic.[11][12] The tragic outcome of a clinical trial with another FAAH inhibitor, BIA 10-2474, which resulted in severe adverse events and one death, underscored the critical importance of selectivity and thorough preclinical safety evaluation for this class of drugs.[2] **JNJ-42165279** has maintained a favorable safety profile throughout its clinical development.[2]



Compound	Mechanism	Key Preclinical Efficacy	Key Clinical Efficacy	Safety Profile	Reference
JNJ- 42165279	Covalent, slowly reversible FAAH inhibitor	Analgesia in neuropathic pain model	Modest anxiolytic effects in SAD; not effective for core ASD symptoms	Generally well-tolerated	[2][3][4][9]
PF-04457845	Irreversible FAAH inhibitor	Analgesia in inflammatory and noninflammat ory pain models	Not effective for osteoarthritis pain	Generally well-tolerated	[11][12]
BIA 10-2474	FAAH inhibitor	-	-	Severe adverse events, including death	[2]

Experimental Protocols Spinal Nerve Ligation (SNL) Model in Rats

The SNL model is a widely used preclinical model of neuropathic pain.[13][14][15]

- Animal Model: Adult male Sprague-Dawley rats are typically used.[14]
- Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves on one side are tightly ligated with silk suture.[14][15]
- Behavioral Assessment: Mechanical allodynia, a key symptom of neuropathic pain, is assessed using von Frey filaments. The paw withdrawal threshold in response to the application of calibrated filaments to the plantar surface of the hind paw is measured.[16]



- Drug Administration: JNJ-42165279 is administered orally at various doses.
- Outcome Measure: The primary outcome is the reversal of the reduced paw withdrawal threshold in the ligated paw compared to a vehicle-treated control group.

FAAH Inhibition Assay

The inhibitory activity of **JNJ-42165279** on FAAH is determined using an in vitro enzymatic assay.[5]

- Enzyme Source: Recombinant human or rat FAAH is used.
- Substrate: A fluorescently labeled substrate of FAAH is used.
- Incubation: The enzyme is incubated with varying concentrations of JNJ-42165279.
- Measurement: The enzymatic activity is measured by detecting the fluorescent product of the substrate hydrolysis.
- Outcome Measure: The half-maximal inhibitory concentration (IC50) is calculated, which
 represents the concentration of JNJ-42165279 required to inhibit 50% of the FAAH activity.
 [5]

Clinical Trial Protocol for Social Anxiety Disorder (SAD)

The Phase II clinical trial of **JNJ-42165279** in SAD was a randomized, double-blind, placebo-controlled study.[4][8]

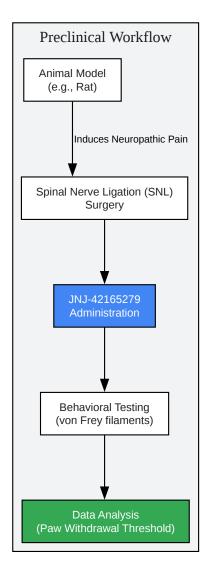
- Study Population: Patients diagnosed with SAD according to the Diagnostic and Statistical Manual of Mental Disorders (DSM-5).
- Intervention: Patients are randomized to receive either a fixed daily dose of JNJ-42165279
 or a matching placebo for a specified duration (e.g., 12 weeks).[4]
- Primary Endpoint: The primary efficacy measure is the change from baseline in the total score of the Liebowitz Social Anxiety Scale (LSAS).[4]

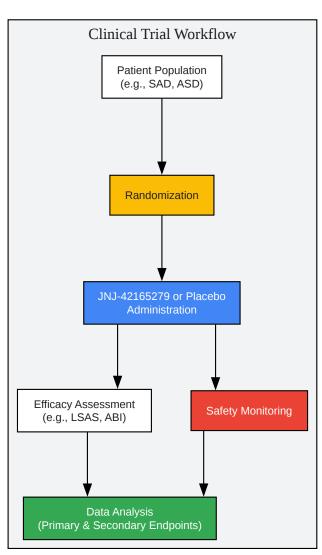


- Secondary Endpoints: Secondary measures may include the Clinical Global Impression-Improvement (CGI-I) scale, the Hamilton Anxiety Scale (HAM-A), and the percentage of responders (patients achieving a certain level of improvement on the LSAS).[4]
- Safety and Tolerability: Adverse events, clinical laboratory tests, and vital signs are monitored throughout the study.

Visualizations



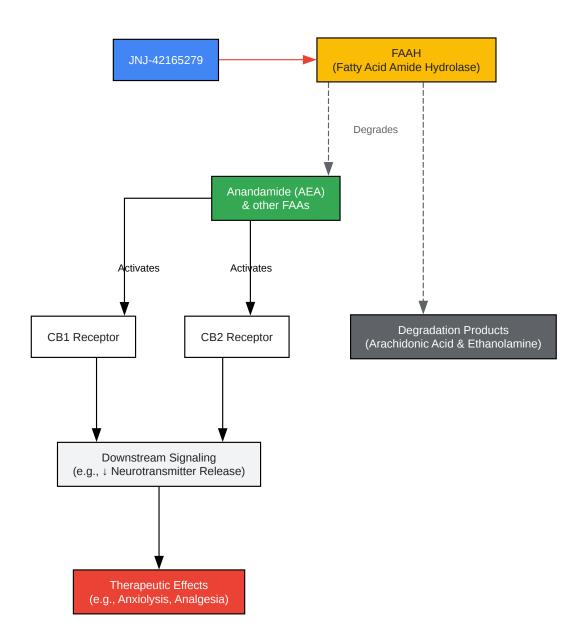




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Caption: Preclinical to clinical experimental workflow for **JNJ-42165279**.





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Caption: Signaling pathway of JNJ-42165279 via FAAH inhibition.



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